Procathepsin B (26-50) (rat)
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Overview
Description
Procathepsin B (26-50) (rat) is a peptide fragment derived from the proenzyme form of cathepsin B, a cysteine protease belonging to the papain superfamily. This fragment consists of 25 amino acids and is known for its inhibitory effects on cathepsin B activity. Cathepsin B plays a crucial role in various physiological and pathological processes, including protein degradation, apoptosis, and tumor invasion .
Mechanism of Action
Target of Action
The primary target of Procathepsin B (26-50) (rat) is Cathepsin B , a lysosomal cysteine proteinase . Cathepsin B plays a crucial role in intracellular protein catabolism and is involved in numerous physiological and pathological processes .
Mode of Action
Procathepsin B (26-50) (rat) acts as an inhibitor of Cathepsin B . It interacts with Cathepsin B, preventing its proteolytic activity and thus inhibiting its function .
Biochemical Pathways
The inhibition of Cathepsin B by Procathepsin B (26-50) (rat) affects the protein catabolism pathway within the lysosomes . This can have downstream effects on various cellular processes that depend on protein degradation and recycling .
Result of Action
The inhibition of Cathepsin B by Procathepsin B (26-50) (rat) results in the reduction of proteolytic activity within the lysosomes . This can affect various cellular processes, including protein turnover, antigen processing, and apoptosis .
Biochemical Analysis
Biochemical Properties
Procathepsin B (26-50) (rat) interacts with the enzyme cathepsin B . It is completely resistant to proteolysis by cathepsin B even after incubation overnight . It inhibits human cathepsin B with a Ki of 2.8 µM and rat cathepsin B with a Ki of 2 µM .
Cellular Effects
It is known that it inhibits cathepsin B, a lysosomal cysteine protease . This inhibition could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Procathepsin B (26-50) (rat) exerts its effects at the molecular level primarily through its inhibitory interaction with cathepsin B . It binds to cathepsin B, preventing it from carrying out its proteolytic function .
Temporal Effects in Laboratory Settings
It has been observed to be resistant to proteolysis by cathepsin B even after overnight incubation .
Metabolic Pathways
Given its inhibitory interaction with cathepsin B, it may influence pathways where cathepsin B plays a role .
Preparation Methods
Synthetic Routes and Reaction Conditions: Procathepsin B (26-50) (rat) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification .
Industrial Production Methods: Industrial production of Procathepsin B (26-50) (rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Procathepsin B (26-50) (rat) primarily undergoes peptide bond formation and cleavage reactions. It is resistant to proteolysis by cathepsin B, even after prolonged incubation .
Common Reagents and Conditions:
Peptide Bond Formation: Utilizes reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) in SPPS.
Cleavage from Resin: Typically achieved using trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products: The major product formed is the Procathepsin B (26-50) (rat) peptide itself, which can be further analyzed and characterized using techniques like mass spectrometry and HPLC .
Scientific Research Applications
Procathepsin B (26-50) (rat) has several scientific research applications:
Biochemistry: Used as a tool to study the inhibition of cathepsin B and its role in various biochemical pathways.
Cell Biology: Investigates the role of cathepsin B in cellular processes such as apoptosis and autophagy.
Medicine: Explores potential therapeutic applications in cancer treatment by inhibiting cathepsin B activity, which is implicated in tumor invasion and metastasis.
Drug Development: Serves as a lead compound for designing new inhibitors targeting cathepsin B
Comparison with Similar Compounds
Cathepsin B Inhibitors: Other inhibitors include E-64, CA-074, and leupeptin, which also target cathepsin B but differ in their structure and binding mechanisms.
Procathepsin D (26-50): Another proenzyme fragment that inhibits cathepsin D, a related cysteine protease.
Uniqueness: Procathepsin B (26-50) (rat) is unique due to its specific sequence and inhibitory mechanism, which involves binding to regions of cathepsin B distinct from the substrate-binding cleft. This distinct mode of inhibition makes it a valuable tool for studying cathepsin B’s role in various biological processes and for developing targeted therapies .
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C123H198N34O33S/c1-15-67(12)100(156-116(184)87(55-97(168)169)150-119(187)98(65(8)9)154-115(183)86(54-92(129)163)148-113(181)83(51-71-34-38-73(160)39-35-71)144-112(180)82(50-70-27-17-16-18-28-70)145-114(182)85(53-91(128)162)147-106(174)76(32-25-45-133-123(131)132)138-94(165)57-135-103(171)68(13)127)121(189)151-88(60-158)117(185)146-84(52-72-36-40-74(161)41-37-72)111(179)143-80(48-63(4)5)109(177)141-77(30-20-23-43-125)107(175)140-78(31-21-24-44-126)108(176)142-81(49-64(6)7)110(178)152-89(61-191)105(173)137-58-95(166)153-101(69(14)159)122(190)155-99(66(10)11)120(188)149-79(47-62(2)3)104(172)136-56-93(164)134-59-96(167)157-46-26-33-90(157)118(186)139-75(102(130)170)29-19-22-42-124/h16-18,27-28,34-41,62-69,75-90,98-101,158-161,191H,15,19-26,29-33,42-61,124-127H2,1-14H3,(H2,128,162)(H2,129,163)(H2,130,170)(H,134,164)(H,135,171)(H,136,172)(H,137,173)(H,138,165)(H,139,186)(H,140,175)(H,141,177)(H,142,176)(H,143,179)(H,144,180)(H,145,182)(H,146,185)(H,147,174)(H,148,181)(H,149,188)(H,150,187)(H,151,189)(H,152,178)(H,153,166)(H,154,183)(H,155,190)(H,156,184)(H,168,169)(H4,131,132,133)/t67-,68-,69+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,98-,99-,100-,101-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCIHFPJJWSJMS-HGVIYXBOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C123H198N34O33S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2713.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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